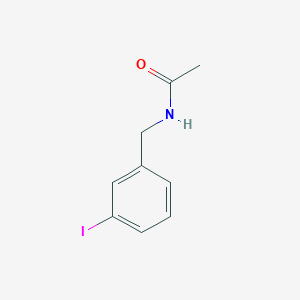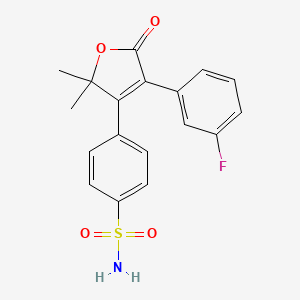
Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate is an organic compound with a molecular formula of C9H16FNO2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with ethanol, and the cyclohexane ring is substituted with an amino group at the 4-position and a fluorine atom at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-fluoro-cyclohexanecarboxylate typically involves the following steps:
Amination: The amino group can be introduced at the 4-position through a nucleophilic substitution reaction using an appropriate amine, such as ammonia or an alkylamine.
Esterification: The carboxyl group of cyclohexanecarboxylic acid is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group of the ester can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Mechanism of Action
The mechanism of action of ethyl 4-amino-1-fluoro-cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1-chloro-cyclohexanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-amino-1-bromo-cyclohexanecarboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 4-amino-1-iodo-cyclohexanecarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C9H16FNO2 |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
ethyl 4-amino-1-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-2-13-8(12)9(10)5-3-7(11)4-6-9/h7H,2-6,11H2,1H3 |
InChI Key |
XXMUQNLALLLNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)
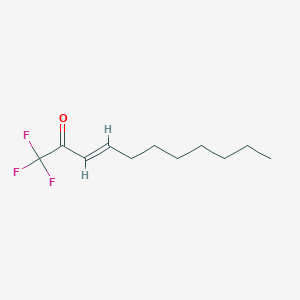
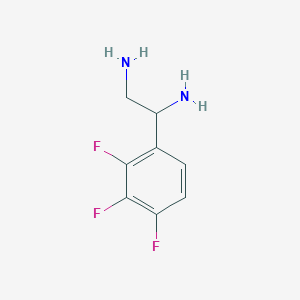
![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)

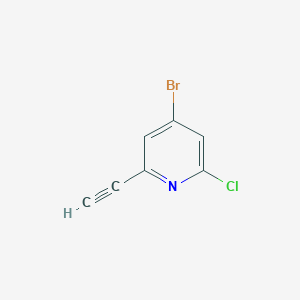
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
